molecular formula C₂₄H₂₇NO₇ B1146357 Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate CAS No. 13343-64-1

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate

Cat. No.: B1146357
CAS No.: 13343-64-1
M. Wt: 441.47
InChI Key:
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Description

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Biochemical Analysis

Biochemical Properties

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate plays a significant role in biochemical reactions, particularly in the synthesis of N-acetyl muramic acid and similar compounds . It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This compound also interacts with proteins involved in carbohydrate metabolism, influencing the formation of glycosidic bonds and the overall structure of glycoproteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to affect the glycosylation of proteins, which in turn impacts cellular metabolism and the stability of glycoproteins . Additionally, this compound can alter the expression of genes involved in carbohydrate metabolism, leading to changes in cellular energy balance and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for glycosyltransferases, facilitating the transfer of acetylated sugar moieties to target molecules . This compound can also inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in the synthesis and degradation of glycoproteins . These interactions ultimately influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with alterations in glycosylation patterns and gene expression observed even after prolonged exposure . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glycosylation and improve the stability of glycoproteins . At high doses, it may exhibit toxic effects, including disruptions in carbohydrate metabolism and adverse impacts on cellular function . These dosage-dependent effects underscore the need for careful optimization of experimental conditions in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoproteins . The compound can also affect metabolic flux, altering the levels of key metabolites and impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation reactions . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves multiple stepsThe acetylation of the amino group and the benzylation of the hydroxyl groups are critical steps in the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the acetyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is widely used in various fields of scientific research:

Comparison with Similar Compounds

  • Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
  • Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside

Comparison: While these compounds share structural similarities, Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is unique in its specific acetylation and benzylidene protection patterns, which influence its reactivity and interactions with glycan-binding proteins. This uniqueness makes it particularly valuable in glycobiology research .

Properties

IUPAC Name

[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRHDLGFMYNIGA-AUQUAXPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119290
Record name α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-64-1
Record name α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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